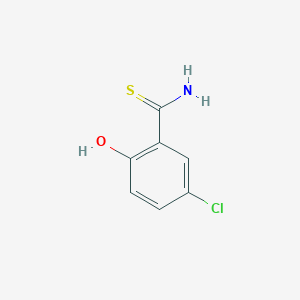
5-Chloro-2-hydroxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-hydroxybenzenecarbothioamide is a useful research compound. Its molecular formula is C7H6ClNOS and its molecular weight is 187.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-hydroxybenzenecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cannabinoid receptor modulation. This article explores the compound's biological properties, synthesizing findings from various studies, including in vitro evaluations and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a hydroxyl group, and a thiocarbonamide functional group. Its chemical formula is C7H6ClNOS. The unique combination of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
In vitro Studies
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of sulfonamides containing this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L .
| Compound | Target Bacteria | MIC (μmol/L) |
|---|---|---|
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus | 15.62 - 31.25 |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |
The compound's effectiveness against Mycobacterium tuberculosis and other mycobacterial strains was also noted, although its antifungal activity was minimal .
Cannabinoid Receptor Modulation
This compound has been identified as a ligand for cannabinoid receptors, particularly the CB2 receptor. Research suggests that compounds interacting with CB2 receptors may have immunomodulatory and anti-inflammatory effects, making them potential candidates for treating various inflammatory disorders .
Mechanism of Action
The activation of CB2 receptors by this compound can lead to reduced inflammation and modulation of immune responses. This is particularly relevant in conditions where excessive inflammation is detrimental, such as in autoimmune diseases .
Case Studies
Several studies have examined the pharmacological effects of cannabinoid receptor ligands similar to this compound:
- Inflammation Models : In animal models of inflammation, activation of CB2 receptors by related compounds resulted in decreased pain behavior and reduced expression of pro-inflammatory cytokines .
- Neuroinflammation : The compound's potential in neuroinflammatory conditions has been explored, indicating that it may help mitigate neurogenic inflammation through CB2 receptor activation .
Properties
IUPAC Name |
5-chloro-2-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUGGJKVHPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














